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  • Product: (R)-3-Amino-4,4-diphenylbutanoic acid

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine

A Note on Chemical Identification: This guide focuses on the physicochemical properties of the compound chemically named 5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine, which is most consistently associated wit...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on Chemical Identification: This guide focuses on the physicochemical properties of the compound chemically named 5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine, which is most consistently associated with the CAS Number 330786-24-8 . The initially provided CAS Number 544455-93-8 did not yield specific information and is presumed to be a typographical error. This compound is a crucial intermediate in the synthesis of Ibrutinib, a targeted therapy for certain cancers.[1][2]

Introduction

5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine is a heterocyclic organic compound that serves as a pivotal building block in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.[1] Understanding its physicochemical properties is paramount for researchers and drug development professionals to ensure consistent quality, optimize reaction conditions, and develop robust analytical methods for its characterization. This guide provides a comprehensive overview of its key physicochemical attributes, supported by detailed, field-proven experimental protocols for their determination.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of 5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine. It is important to note that many of the publicly available data are computational predictions. For mission-critical applications, experimental verification as outlined in the subsequent sections is strongly recommended.

PropertyValueSource(s)
Molecular Formula C₁₈H₁₄N₄O[3]
Molecular Weight 302.3 g/mol [3]
Appearance Off-white to pale yellow solid[4]
Melting Point >262 °C[2]
Boiling Point 577.4 ± 50.0 °C (Predicted)[3]
Density 1.380 ± 0.06 g/cm³ (Predicted)[3]
Aqueous Solubility Poorly soluble[4]
Solubility in Organic Solvents Slightly soluble in DMSO and Ethanol[4]
pKa (Predicted) 10.40 ± 0.30[3]
LogP (Predicted) 4.1[3]

Experimental Protocols for Physicochemical Characterization

The following sections detail robust, step-by-step methodologies for the experimental determination of key physicochemical properties. These protocols are designed to be self-validating, incorporating quality control steps to ensure the accuracy and reliability of the generated data.

Determination of Aqueous Solubility using the Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[5][6][7][8][9] It involves equilibrating an excess of the solid compound in a specific solvent system over a defined period and then quantifying the concentration of the dissolved solute.

Causality Behind Experimental Choices:

  • Equilibration Time: A sufficient equilibration time (typically 24-72 hours) is crucial to ensure that a true thermodynamic equilibrium is reached between the solid and dissolved states.

  • Temperature Control: Solubility is temperature-dependent. Maintaining a constant and defined temperature is essential for reproducibility.

  • pH Control: For ionizable compounds, solubility can be highly pH-dependent. Using a buffered aqueous solution at a physiologically relevant pH (e.g., 7.4) provides more meaningful data for pharmaceutical applications.

  • Quantification Method: A validated, specific, and sensitive analytical method, such as High-Performance Liquid Chromatography (HPLC), is required to accurately quantify the dissolved compound without interference from other components.

Step-by-Step Methodology:

  • Preparation of the Test System:

    • Accurately weigh an excess amount of 5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine (e.g., 10 mg) into a series of clear glass vials. The excess solid should be visually apparent.

    • Add a precise volume (e.g., 10 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each vial.

  • Equilibration:

    • Seal the vials securely.

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 48 hours) to facilitate equilibration.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

  • Quantification by HPLC:

    • Prepare a series of calibration standards of the compound in the same buffer.

    • Analyze the filtered supernatant and the calibration standards using a validated HPLC method. A typical method would involve a C18 column and a mobile phase of acetonitrile and water with a suitable buffer.

    • Determine the concentration of the compound in the supernatant by comparing its peak area to the calibration curve.

  • Data Analysis and Reporting:

    • Calculate the mean solubility from replicate experiments.

    • Report the solubility in mg/mL or µg/mL, along with the temperature and pH of the buffer.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis prep1 Weigh excess compound prep2 Add precise volume of buffer prep1->prep2 equil1 Seal vials prep2->equil1 equil2 Agitate at constant temperature equil1->equil2 sample1 Withdraw supernatant equil2->sample1 sample2 Filter through 0.22 µm filter sample1->sample2 analysis2 Analyze by HPLC sample2->analysis2 analysis1 Prepare calibration standards analysis1->analysis2 analysis3 Determine concentration analysis2->analysis3

Caption: Workflow for the determination of pKa by potentiometric titration.

Determination of the Partition Coefficient (LogP) by RP-HPLC

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. [10][11][12][13][14]The reversed-phase high-performance liquid chromatography (RP-HPLC) method is a rapid and reliable alternative to the traditional shake-flask method for LogP determination. It is based on the correlation between a compound's retention time on a nonpolar stationary phase and its LogP value.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 column is a common choice for the stationary phase as its long alkyl chains mimic the lipophilic environment of octanol.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile) is used as the mobile phase. The retention of the compound is controlled by the proportion of the organic solvent.

  • Calibration Standards: A series of compounds with known LogP values are used to create a calibration curve that relates retention time to LogP.

  • Isocratic Elution: Using a constant mobile phase composition (isocratic elution) simplifies the relationship between retention time and LogP.

Step-by-Step Methodology:

  • Preparation of Standards and Sample:

    • Prepare stock solutions of a series of reference compounds with known LogP values that span the expected LogP of the test compound.

    • Prepare a stock solution of 5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine.

    • Dilute the stock solutions to appropriate concentrations in the mobile phase.

  • Chromatographic Conditions:

    • Use an HPLC system with a C18 column.

    • Set up an isocratic mobile phase, for example, 60:40 (v/v) methanol:water. The exact composition may need to be optimized to achieve reasonable retention times for all compounds.

    • Set the flow rate (e.g., 1 mL/min) and column temperature (e.g., 25 °C).

    • Use a UV detector set to a wavelength where all compounds have adequate absorbance.

  • Data Acquisition:

    • Inject the reference standards and the test compound onto the HPLC system.

    • Record the retention time (t_R) for each compound.

    • Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

  • Data Analysis:

    • Calculate the capacity factor (k') for each compound using the formula: k' = (t_R - t_0) / t_0.

    • Calculate the logarithm of the capacity factor (log k').

    • Create a calibration curve by plotting the known LogP values of the reference standards against their corresponding log k' values.

    • Determine the LogP of 5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine by interpolating its log k' value onto the calibration curve.

  • Method Validation:

    • The linearity of the calibration curve (R² > 0.98) is a key indicator of a valid method.

    • The LogP of a known control compound should be determined to fall within an acceptable range of its literature value.

Diagram of the RP-HPLC LogP Determination Workflow:

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep1 Prepare reference standards and sample solutions hplc1 Inject standards and sample prep1->hplc1 hplc2 Record retention times (tR) hplc1->hplc2 hplc3 Determine dead time (t0) hplc1->hplc3 analysis1 Calculate capacity factors (k') hplc2->analysis1 hplc3->analysis1 analysis2 Plot LogP vs. log k' for standards analysis1->analysis2 analysis3 Interpolate LogP of sample analysis2->analysis3

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Exploratory

role of beta-amino acids in peptidomimetic drug discovery

The Role of β -Amino Acids in Peptidomimetic Drug Discovery: Structural Paradigms and Synthetic Methodologies Executive Summary The transition from native α -peptides to peptidomimetics represents a critical leap in mode...

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Author: BenchChem Technical Support Team. Date: April 2026

The Role of β -Amino Acids in Peptidomimetic Drug Discovery: Structural Paradigms and Synthetic Methodologies

Executive Summary

The transition from native α -peptides to peptidomimetics represents a critical leap in modern drug discovery. While native peptides offer high target affinity and low toxicity, their clinical utility is severely bottlenecked by rapid proteolytic degradation and poor pharmacokinetic profiles. The strategic incorporation of β -amino acids—where the amino group is attached to the β -carbon, two atoms away from the carboxylate group—provides an elegant biophysical solution[1]. This whitepaper explores the structural logic, pharmacokinetic advantages, and synthetic methodologies of β -peptidomimetics, providing a comprehensive guide for drug development professionals.

Structural Biology of β -Peptides: Foldamers and Helical Architectures

The fundamental difference between α

  • and β -amino acids lies in the insertion of an extra methylene group into the peptide backbone. Depending on the position of the side chain, two primary isomers exist: β2 -amino acids (side chain adjacent to the carbonyl) and β3 -amino acids (side chain adjacent to the amine)[2].

This single-atom extension fundamentally alters the peptide's conformational landscape. The alkyl substituents at both the α and β positions strongly favor a gauche conformation about the Cα​−Cβ​ bond[1]. This restricted dihedral angle acts as a thermodynamic driver, forcing β -peptides to self-assemble into highly predictable, stable secondary structures known as "foldamers."

Unlike native α -helices, β -peptides can form a variety of distinct helical architectures based on their hydrogen-bonding patterns:

  • 14-Helix: Characterized by 3 residues per turn and 14-membered hydrogen-bonded rings. This is the most common structure for β3 -peptides[3].

  • 12-Helix and 10-Helix: Formed by specific alternating sequences or geminally disubstituted β -peptides[3].

The ability to predictably engineer these foldamers allows researchers to precisely mimic the spatial orientation of native protein-protein interaction (PPI) interfaces, such as mimicking the α -helical recognition segment of p53 to inhibit the hDM2-p53 interaction[4].

Overcoming the Pharmacokinetic Bottleneck: Proteolytic Stability

The primary causality behind the clinical failure of many native peptides is their susceptibility to endogenous proteases. Proteases operate via a highly specific spatial recognition mechanism (e.g., the Ser-His-Asp catalytic triad), which requires the peptide bond to sit precisely within the enzyme's active site.

By inserting an extra methylene group, β -amino acids shift the amide bond out of the spatial register required for enzymatic cleavage. This steric and spatial mismatch renders β -peptides inherently resistant to a wide array of proteolytic enzymes, including pepsin, elastase, carboxypeptidase A, and the 20S proteasome[3].

G A Native α-Peptide C Protease Active Site (Catalytic Triad Match) A->C B β-Peptidomimetic D Extra Methylene Group (Backbone Extension) B->D E Rapid Hydrolysis (t1/2 < 5 min) C->E F Steric & Spatial Mismatch D->F G Proteolytic Resistance (t1/2 > 3 hours) F->G

Caption: Logical flow of proteolytic resistance conferred by beta-amino acid backbone extension.

This biophysical resistance translates directly into drastically improved in vivo half-lives. For example, substituting specific residues in Angiotensin II (AT-II) with β3 -amino acids yields analogues with exponentially longer circulation times compared to the native hormone.

Table 1: Quantitative Comparison of Pharmacokinetic Half-Lives
Peptide TypeSequence / ModificationIn Vivo / In Vitro ModelHalf-Life ( t1/2​ )Reference
Native α -PeptideAngiotensin II (AT-II)Rat Plasma< 5 min[4]
α/β -Peptide [β3-hTyr4] -AT-IIRat Plasma65 min[4]
α/β -Peptide [β3-hIle5] -AT-IIRat Plasma295 min[4]
Pure β -Peptide β -peptide 47Rodent Serum3 hours[3]
Pure β -Peptide β -peptide 48Rodent Serum10 hours[3]

Methodological Framework: SPPS of β -Peptidomimetics

Synthesizing β -peptides requires modifications to standard Solid-Phase Peptide Synthesis (SPPS) protocols. The extra methylene group increases backbone flexibility, which can lead to inter-chain hydrogen bonding and aggregation on the resin. Furthermore, β2 -amino acids present severe steric hindrance adjacent to the reacting carbonyl, necessitating highly efficient coupling chemistries[5].

Step-by-Step Protocol: Fmoc-Based SPPS for β -Peptides

This protocol is designed as a self-validating system to ensure high-fidelity synthesis.

Step 1: Resin Selection & Swelling

  • Action: Select a low-substitution resin (e.g., 0.1 to 0.4 mmol/g) such as Rink Amide or 2-Chlorotrityl chloride (2-CTC) resin[6]. Swell the resin in Dichloromethane (DCM) for 30 minutes, followed by N,N-Dimethylformamide (DMF) for 30 minutes.

  • Causality: Low-substitution resins physically separate the growing peptide chains. This prevents the aggregation and β -sheet formation that commonly plague the synthesis of longer β -peptidomimetics[6].

Step 2: Fmoc Deprotection

  • Action: Treat the resin with 20% piperidine in DMF for 2 cycles (5 min and 15 min). Wash thoroughly with DMF (5x).

  • Causality: Piperidine acts as a mild base to cleave the Fmoc protecting group via an E1cB mechanism, exposing the primary amine for the next coupling step.

Step 3: Sterically-Driven Coupling

  • Action: Pre-activate 3-4 equivalents of the Fmoc- β -amino acid with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and 6 equivalents of DIEA (Diisopropylethylamine) in DMF. Add to the resin and agitate for 60–120 minutes.

  • Causality: Standard carbodiimides (like DIC) often fail to couple sterically hindered β2 -amino acids. HATU generates a highly reactive 7-azabenzotriazole active ester, which accelerates the nucleophilic attack of the resin-bound amine, overcoming the steric bulk[5].

  • Self-Validation (Kaiser Test): Extract a few resin beads and apply ninhydrin reagent. A colorless/yellow result validates >99% coupling efficiency. A blue result indicates unreacted amines, triggering an automatic re-coupling cycle before proceeding.

Step 4: Capping

  • Action: Treat the resin with Acetic Anhydride ( Ac2​O ) and DIEA in DMF for 10 minutes.

  • Causality: Acetylates any unreacted amines, terminating truncated sequences and preventing the formation of difficult-to-separate deletion sequences during final purification.

Step 5: Cleavage and Global Deprotection

  • Action: Treat the dried resin with a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% H2​O for 2 hours. Precipitate the cleaved peptide in cold diethyl ether.

G R Resin Swelling (Low Substitution) D Fmoc Deprotection (20% Piperidine) R->D C β-Amino Acid Coupling (HATU/DIEA) D->C Cap Capping (Ac2O/DIEA) C->Cap Cap->D Repeat Cl TFA Cleavage & Global Deprotection Cap->Cl Complete

Caption: Step-by-step Fmoc SPPS workflow optimized for sterically hindered beta-amino acids.

Clinical Translation and Drug Discovery Applications

The integration of β -amino acids extends beyond large foldamers; it has been successfully utilized in both macrocyclic peptides and small-molecule therapeutics.

  • GPCR Ligands: Endogenous ligands for G-protein-coupled receptors (GPCRs) are prime targets for β -amino acid substitution. Research into Angiotensin type 2 receptor (AT2R) selective ligands has demonstrated that β -peptides can mediate cardio-protective and anti-fibrotic effects while surviving the hostile proteolytic environment of the cardiovascular system[7].

  • Enzyme Inhibitors (Small Molecules): The principles of β -amino acid stability are also leveraged in small-molecule drug design. A premier example is Sitagliptin (Januvia), an FDA-approved Dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat Type 2 diabetes. Sitagliptin is a chiral β -amino acid derivative containing a trifluorophenyl moiety. The β -amino acid scaffold provides the precise spatial geometry required to bind the DPP-4 active site while remaining entirely resistant to degradation[8].

Conclusion

The strategic deployment of β -amino acids in peptidomimetic drug discovery resolves the historical dichotomy between the high efficacy of biologic peptides and the robust pharmacokinetics of small molecules. By understanding the thermodynamic drivers of foldamer formation and the spatial causality of proteolytic resistance, researchers can rationally design next-generation therapeutics that maintain target specificity while achieving clinically viable half-lives.

References

  • Beta-peptide - Wikipedia - [Link]

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry - ACS Publications -[Link]

  • DESIGNING PEPTIDOMIMETICS - UPCommons -[Link]

  • Beta-peptides: twisting and turning - PubMed -[Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS) - AAPPTec -[Link]

  • Planning a Peptide Synthesis - AAPPTec -[Link]

  • Research - Aguilar Laboratory - Monash Biomedicine Discovery Institute -[Link]

  • Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Publishing -[Link]

Sources

Foundational

Stereochemical Characterization of Chiral Diphenylbutanoic Acids: A Comprehensive Analytical Framework

Executive Summary & Rationale Chiral diphenylbutanoic acids (DPBAs) and their derivatives are highly versatile structural motifs in medicinal chemistry. They serve as critical precursors and pharmacophores in the develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Chiral diphenylbutanoic acids (DPBAs) and their derivatives are highly versatile structural motifs in medicinal chemistry. They serve as critical precursors and pharmacophores in the development of histamine H2 receptor agonists[1], novel loperamide analogs targeting μ-opioid receptors[2], and modulators for neurodegenerative diseases[3]. Because the spatial orientation of the bulky phenyl rings dictates receptor-ligand binding kinetics and thermodynamic stability, rigorous stereochemical characterization is not merely a regulatory requirement—it is the foundation of rational drug design.

This technical guide provides an authoritative, field-proven framework for the stereochemical elucidation of chiral DPBAs. By synthesizing advanced chromatographic, spectroscopic, and chiroptical methodologies, this whitepaper equips drug development professionals with a self-validating system to definitively assign relative and absolute configurations.

Mechanistic & Structural Overview

The structural complexity of DPBAs—such as 3,4-diphenylbutanoic acid and 2,2-diphenylbutanoic acid—stems from the high degree of conformational flexibility along the aliphatic backbone.

The Challenge of Anisotropic Shielding

In solution, the C2–C3 and C3–C4 bonds undergo rapid rotation, resulting in an equilibrium of anti and gauche conformers. The two phenyl rings generate significant magnetic anisotropic shielding cones. Depending on the dominant conformer, protons on the butanoic acid backbone may be shielded or deshielded unpredictably, making simple 1D 1 H-NMR insufficient for definitive stereochemical assignment.

To overcome this, researchers must rely on a multi-tiered analytical approach: locking the conformation via derivatization (Mosher's method) or analyzing the global chiral environment using chiroptical spectroscopy (VCD/ECD)[3].

Conformational Anti Anti Conformer Gauche1 Gauche (+) Conformer Anti->Gauche1 k1 Gauche2 Gauche (-) Conformer Anti->Gauche2 k2 Gauche1->Anti k-1 Gauche1->Gauche2 Steric Clash Gauche2->Anti k-2

Caption: Conformational equilibrium of the diphenyl backbone in solution.

Analytical Workflows for Stereochemical Characterization

To establish a highly trustworthy, self-validating system, the characterization workflow must integrate orthogonal techniques.

Chiral HPLC/SFC (Enantiomeric Excess)

Before absolute configuration can be determined, the enantiomeric purity of the DPBA must be established. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) utilizing polysaccharide-based chiral stationary phases (CSPs) (e.g., Chiralpak AD-H or AS-H) is the industry standard. The chiral recognition mechanism relies on hydrogen bonding with the carboxylic acid and π−π interactions with the diphenyl groups.

NMR Spectroscopy & Mosher's Method

For functionalized DPBAs, such as threo-4-amino-3,4-diphenylbutanoic acid[4], the modified Mosher's method is highly effective. By reacting the amine or hydroxyl group with both (R)

  • and (S) -$ \alpha −methoxy− \alpha −(trifluoromethyl)phenylacetylchloride(MTPA−Cl),twodiastereomersareformed.∗∗CausalityPrinciple:∗∗TheMTPAphenylringshieldsspecificprotonsontheDPBAbackbonedependingontheabsoluteconfigurationofthestereocenter.Bycalculatingthechemicalshiftdifference( \Delta\delta = \delta_S - \delta_R$), the absolute configuration can be empirically deduced.
Chiroptical Methods (VCD / ECD)

When DPBAs lack derivatizable functional groups and resist crystallization (precluding X-Ray crystallography), Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) become the methods of choice[3]. VCD measures the differential absorption of left and right circularly polarized infrared light. By comparing the experimental VCD spectrum with simulated spectra generated via Time-Dependent Density Functional Theory (TD-DFT), the absolute configuration is assigned with high confidence.

Workflow Start Chiral DPBA Sample Purity Purity Check (HPLC/NMR) Start->Purity Cryst Crystallizable? Purity->Cryst XRD X-Ray Crystallography (Anomalous Dispersion) Cryst->XRD Yes Deriv Derivatizable? (-OH, -NH2) Cryst->Deriv No AbsConfig Absolute Configuration Determined XRD->AbsConfig Mosher Mosher's Method (1H/19F NMR) Deriv->Mosher Yes VCD VCD / ECD Spectroscopy (TD-DFT) Deriv->VCD No Mosher->AbsConfig VCD->AbsConfig

Caption: Workflow for determining the absolute configuration of chiral DPBAs.

Experimental Protocols

Protocol 1: Self-Validating Mosher Ester Derivatization

This protocol ensures trustworthiness by running parallel reactions to cross-verify Δδ values, eliminating false positives caused by solvent effects.

  • Preparation: Dissolve 5.0 mg of the functionalized DPBA derivative (e.g., amino-DPBA) in 0.5 mL of anhydrous deuterated pyridine (pyridine- d5​ ) in an NMR tube. Pyridine acts as both the solvent and the acid scavenger.

  • Reagent Addition: Add 1.5 equivalents of (R) -MTPA-Cl to the tube under an inert argon atmosphere.

  • Reaction Monitoring: Cap the tube, shake vigorously, and allow the reaction to proceed at room temperature for 1–2 hours. Monitor completion via 1 H-NMR (disappearance of the starting material protons).

  • Parallel Validation: Repeat steps 1–3 in a separate NMR tube using (S) -MTPA-Cl.

  • Data Acquisition: Acquire high-resolution 1 H and 19 F NMR spectra for both tubes.

  • Analysis: Calculate Δδ=δS​−δR​ for the protons adjacent to the stereocenter. Positive Δδ values indicate protons on the right side of the Mosher plane, while negative values indicate protons on the left.

Protocol 2: Chiral HPLC Method Development
  • Column Selection: Equip the HPLC with an immobilized amylose-based column (e.g., Chiralpak IA, 250 x 4.6 mm, 5 μm).

  • Mobile Phase: Prepare an isocratic mixture of Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (85:15:0.1 v/v/v). Causality Note: TFA is critical to suppress the ionization of the butanoic acid moiety, preventing peak tailing.

  • Conditions: Set the flow rate to 1.0 mL/min, column temperature to 25 °C, and UV detection at 254 nm (optimal for the diphenyl chromophores).

  • Validation: Inject a racemic standard to confirm baseline resolution ( Rs​>1.5 ) before analyzing the enantioenriched sample.

Quantitative Data Presentation

Table 1: Typical NMR Chemical Shift Differences ( Δδ ) for Mosher Esters of DPBA Derivatives

Proton Position δS​ (ppm) δR​ (ppm) Δδ ( δS​−δR​ )Spatial Assignment
C2-H2.852.92-0.07Left of Mosher Plane
C3-H3.453.31+0.14Right of Mosher Plane
C4-Phenyl (ortho)7.217.10+0.11Right of Mosher Plane
C4-H4.124.05+0.07Right of Mosher Plane

Table 2: Standardized Chiral HPLC Parameters for DPBA Enantiomer Separation

ParameterSpecification / ConditionRationale
Stationary Phase Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate))High tolerance for acidic modifiers; strong π−π recognition.
Mobile Phase Hexane / IPA / TFA (85:15:0.1)TFA suppresses carboxylate formation; IPA provides hydrogen bonding.
Flow Rate 1.0 mL/minBalances theoretical plate count with analysis time.
Detection UV @ 254 nm & 210 nm254 nm specifically targets the diphenyl system.

References

  • Highly Potent, Selective Acylguanidine-Type Histamine H2 Receptor Agonists: Synthesis and Structure-Activity Rel
  • Phase-transfer Catalysed Reactions of Mono- and... (Synthesis of Threo-4-Amino-3,4-diphenylbutanoic acid)
  • Imidazol-4-ones: Their Application in Neurodegeneration and the First Total Synthesis of Nortopsentin D Michigan St
  • A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists MDPI

Sources

Exploratory

Biological Activity and Therapeutic Applications of γ,γ-Diphenyl-β-homoalanine Derivatives in Peptidomimetic Drug Design

Executive Summary The development of peptide-based therapeutics is frequently bottlenecked by poor in vivo stability due to rapid degradation by ubiquitous endogenous peptidases. To circumvent this, the incorporation of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of peptide-based therapeutics is frequently bottlenecked by poor in vivo stability due to rapid degradation by ubiquitous endogenous peptidases. To circumvent this, the incorporation of non-proteinogenic amino acids has become a cornerstone of modern peptidomimetic drug design. Among the most effective of these building blocks is γ,γ-diphenyl-β-homoalanine (also known systematically as 3-amino-4,4-diphenylbutyric acid).

This in-depth technical guide explores the biological activity, mechanistic rationale, and experimental workflows associated with γ,γ-diphenyl-β-homoalanine derivatives. By acting as a highly sterically hindered "blocking residue," this unnatural amino acid enables the design of self-validating prodrug systems that resist systemic degradation while remaining susceptible to targeted cleavage by tumor-associated metalloproteinases.

Mechanistic Foundations: Steric Bulk and Proteolytic Stability

The biological utility of γ,γ-diphenyl-β-homoalanine is entirely dictated by its unique structural topology. The molecule features two critical modifications compared to natural amino acids:

  • β-Homo Backbone: The insertion of an additional methylene group between the alpha-carbon and the carboxylate shifts the amide bond registry. This backbone extension inherently disrupts the hydrogen-bonding network required for recognition by standard alpha-amino acid-specific proteases.

  • gem-Diphenyl Substitution: The presence of two bulky phenyl rings at the gamma position creates a massive hydrophobic and steric shield.

The Causality of Stability: When incorporated into a peptide sequence (typically at the P2 position), the immense steric bulk of the diphenyl moiety physically clashes with the narrow S2 subsites of ubiquitous blood exopeptidases (such as aminopeptidases and carboxypeptidases). Because the enzyme cannot achieve the necessary transition-state geometry, hydrolysis is effectively halted. This structural modification extends the plasma half-life of the peptide from mere minutes to over 24 hours, ensuring the therapeutic payload survives systemic circulation[1].

Target Specificity in Prodrug Design

While absolute stability is useful, targeted prodrugs require a mechanism of activation. γ,γ-diphenyl-β-homoalanine is uniquely suited for designing prodrugs activated by specific tumor-associated enzymes.

Thimet Oligopeptidase (Trouase) and CD10 Targeting

In the design of targeted chemotherapeutics, the prodrug must remain inactive in the bloodstream but release the active cytotoxic agent within the tumor microenvironment. According to foundational patent literature on[2], placing γ,γ-diphenyl-β-homoalanine at the P2 position achieves this dual requirement.

While ubiquitous exopeptidases are blocked by the steric bulk, specialized metalloproteinases overexpressed in tumors—such as Thimet oligopeptidase (TOP/trouase) and CD10—possess unusually large, hydrophobic S2 pockets. These pockets can readily accommodate the γ,γ-diphenyl moiety, allowing for highly selective enzymatic cleavage and subsequent drug release[3].

Application in Enzyme Inhibitors

Beyond prodrugs, this unnatural amino acid is utilized in the synthesis of direct enzyme inhibitors. For example, in the development of [4], the diphenylbutyric acid derivative acts as a hydrophobic capping group. It enhances the inhibitor's ability to penetrate fungal or mammalian cell membranes while anchoring the molecule firmly within the hydrophobic rim of the HDAC active site.

ProdrugMechanism P Prodrug (γ,γ-diphenyl-β-homoAla at P2) E Ubiquitous Exopeptidases P->E Steric Blockade T Tumor-Associated Protease (e.g., Trouase) P->T Selective Cleavage A Active Therapeutic Agent T->A Drug Release

Fig 1: Selective prodrug activation mediated by γ,γ-diphenyl-β-homoalanine steric shielding.

Quantitative Data: Proteolytic Stability

The following table summarizes the comparative stability and cleavage kinetics of a standard peptide versus a modified peptidomimetic prodrug incorporating γ,γ-diphenyl-β-homoalanine at the P2 position.

Peptide ConstructP2 ResidueIn Vitro Plasma Half-Life (t½)Cleavage by Tumor Protease (Trouase)
Natural Control L-Leucine< 15 minutesLow affinity
Modified Prodrug γ,γ-diphenyl-β-homoAla> 24 hoursHigh affinity (Optimal S2 fit)

Experimental Workflows & Self-Validating Protocols

To harness the biological activity of this compound, researchers must successfully synthesize the modified peptide and validate its stability. The steric bulk that provides biological stability also makes chemical synthesis challenging.

Protocol A: Solid-Phase Peptide Synthesis (SPPS)

Rationale: The gem-diphenyl group drastically reduces the nucleophilicity of the beta-amino group and creates steric hindrance during coupling. Standard reagents (like DIC/HOBt) are insufficient. This protocol utilizes HATU, which generates a highly reactive HOAt ester to overcome the activation energy barrier[5].

Step-by-Step Methodology:

  • Resin Preparation: Swell Rink Amide resin (0.1 mmol scale) in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5x).

  • Coupling the Unnatural Amino Acid:

    • Dissolve 3 equivalents (0.3 mmol) of Fmoc-γ,γ-diphenyl-β-homoalanine-OH and 2.9 equivalents of HATU in minimal DMF.

    • Add 6 equivalents of N,N-Diisopropylethylamine (DIPEA) to activate the amino acid.

    • Add the mixture to the resin and agitate for 2 to 4 hours at room temperature.

  • Self-Validating QC (Kaiser Test): Perform a Kaiser test on a few resin beads.

    • Causality: A blue color indicates unreacted primary amines (incomplete coupling due to steric clash). If positive, perform a second coupling cycle before proceeding. A yellow color validates successful coupling.

  • Subsequent Extensions: Deprotect the newly added Fmoc group and continue synthesizing the rest of the sequence.

  • Cleavage: Treat the resin with a cleavage cocktail (95% TFA, 2.5% TIPS, 2.5% Water) for 2 hours. Precipitate the peptide in cold diethyl ether.

SPPS_QC_Workflow R Rink Amide Resin D Fmoc Deprotection (20% Piperidine) R->D C Coupling: Fmoc-γ,γ-diphenyl-β-homoAla-OH (HATU/DIPEA) D->C QC QC: Kaiser Test (Check for unreacted amines) C->QC QC->C Positive (Re-couple) CL TFA Cleavage & Global Deprotection QC->CL Negative (Proceed) V Validation: LC-MS & Analytical HPLC CL->V

Fig 2: SPPS workflow featuring self-validating QC steps for sterically hindered amino acids.

Protocol B: In Vitro Plasma Stability Assay

Rationale: To validate the biological activity (exopeptidase resistance) conferred by the unnatural amino acid, the purified peptide must be subjected to a self-validating plasma assay against a natural control.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mM stock solution of the purified peptidomimetic and a natural control peptide in DMSO.

  • Incubation: Dilute the peptides to a final concentration of 10 µM in 25% human plasma (pre-warmed to 37°C in PBS buffer, pH 7.4).

  • Time-Course Sampling: Extract 50 µL aliquots at t = 0, 1, 2, 4, 8, and 24 hours.

  • Quenching (Self-Validation): Immediately quench each aliquot by adding 100 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled peptide).

    • Causality: The internal standard validates the extraction efficiency and normalizes mass spectrometry ionization variations.

  • Analysis: Centrifuge at 14,000 × g for 10 minutes to pellet precipitated plasma proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining intact parent peptide.

References

  • Source: Google Patents (WO2000033888A2)
  • Source: Google Patents (EP1404356B1)
  • Source: Google Patents (US20140081017A1)

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Seamless Integration of (R)-3-Amino-4,4-diphenylbutanoic Acid in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering pathways to novel therape...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering pathways to novel therapeutics with enhanced potency, stability, and bioavailability. (R)-3-Amino-4,4-diphenylbutanoic acid, a chiral β-amino acid featuring a bulky diphenylmethyl moiety, presents a unique synthetic challenge in solid-phase peptide synthesis (SPPS). Its significant steric hindrance and the hydrophobicity of the dual phenyl rings can lead to incomplete coupling reactions, inefficient N-terminal Fmoc deprotection, and on-resin aggregation. This comprehensive guide provides a detailed analysis of these challenges and offers robust, field-tested protocols to ensure the successful incorporation of this valuable building block into synthetic peptides. By optimizing coupling activation, deprotection strategies, and reaction conditions, researchers can overcome these hurdles and unlock the potential of diphenylalanine-like structures in peptidomimetic design.

Introduction: The Significance of Sterically Hindered β-Amino Acids

The deliberate introduction of β-amino acids into peptide sequences is a powerful strategy to induce specific, stable secondary structures, such as helices and β-sheets, which can mimic the bioactive conformations of natural peptides.[1][2] Furthermore, the non-natural backbone of β-amino acids confers significant resistance to enzymatic degradation, a critical attribute for the development of peptide-based therapeutics.[2] (R)-3-Amino-4,4-diphenylbutanoic acid, with its two phenyl groups, not only introduces significant steric bulk but also enhances aromatic interactions, which can be pivotal for molecular recognition at protein-protein interfaces.[3][4] However, the very features that make this amino acid attractive for medicinal chemistry also render it a "difficult residue" in the context of standard SPPS protocols.[5][6]

The primary challenges stem from two main sources:

  • Steric Hindrance: The bulky diphenylmethyl group at the β-carbon physically obstructs the approach of both the activated carboxyl group of the incoming amino acid during coupling and the deprotection base (e.g., piperidine) to the N-terminal Fmoc group.[1][7]

  • Peptide Aggregation: The hydrophobic nature of the dual phenyl rings increases the propensity for inter- and intramolecular aggregation of the growing peptide chains on the solid support.[5][6][8] This aggregation can severely limit the accessibility of reagents to the reactive sites, leading to truncated or deletion sequences.[7]

This guide provides a systematic approach to mitigate these issues, ensuring high-yield and high-purity synthesis of peptides containing (R)-3-Amino-4,4-diphenylbutanoic acid.

Core Principles for Success: A Multi-faceted Strategy

A successful strategy for incorporating sterically demanding residues like (R)-3-Amino-4,4-diphenylbutanoic acid relies on enhancing reaction kinetics and disrupting on-resin aggregation. This is achieved through the careful selection of reagents, solvents, and reaction conditions.

Enhanced Coupling Activation

Standard carbodiimide activators such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) are often insufficient to overcome the steric barrier presented by (R)-3-Amino-4,4-diphenylbutanoic acid.[9][10] More potent, in-situ activating reagents are required to form highly reactive esters capable of efficient acylation.

Diagram 1: SPPS Cycle for Incorporating a Sterically Hindered Amino Acid

SPPS_Workflow cluster_activation Start Start: Peptide-Resin (Free Amine) Preactivate Pre-activate: Fmoc-(R)-3-Amino-4,4- diphenylbutanoic acid + HATU/DIPEA Couple Coupling Reaction: Add activated AA to resin Start->Couple 1. Coupling Wash1 Wash (DMF) Couple->Wash1 Monitor Monitor Coupling (Kaiser Test) Wash1->Monitor DoubleCouple Decision: Incomplete? Monitor->DoubleCouple RepeatCouple Repeat Coupling DoubleCouple->RepeatCouple Yes (Positive Test) Wash2 Wash (DMF) DoubleCouple->Wash2 No (Negative Test) RepeatCouple->Wash1 Deprotect Fmoc Deprotection: 2% DBU / 20% Piperidine in DMF Wash2->Deprotect 2. Deprotection Wash3 Wash (DMF) Deprotect->Wash3 End Ready for Next Cycle Wash3->End Kaiser_Test Test Kaiser Test Result Positive Positive (Blue Beads) Test->Positive Negative Negative (Yellow Beads) Test->Negative Action_Incomplete Action: Incomplete Coupling -> Repeat Coupling Positive->Action_Incomplete Action_Complete Action: Complete Coupling -> Proceed to Deprotection Negative->Action_Complete

Caption: Decision-making based on the Kaiser test outcome.

Protocol 2: Fmoc-Deprotection of (R)-3-Amino-4,4-diphenylbutanoic acid

This protocol uses a DBU-based solution for efficient Fmoc removal.

  • Resin Swelling: Swell the peptide-resin (with the N-terminal Fmoc-(R)-3-Amino-4,4-diphenylbutanoic acid) in DMF for 30 minutes.

  • Deprotection: Drain the DMF and add a solution of 2% DBU / 20% piperidine (v/v) in DMF. Agitate for 10 minutes at room temperature.

  • Second Deprotection: Drain the solution and add a fresh aliquot of the deprotection solution. Agitate for another 15-20 minutes.

  • Washing: Drain the deprotection solution and wash the resin extensively with DMF (7 x 5 mL) to ensure complete removal of piperidine and DBU, which can interfere with the subsequent coupling step.

Protocol 3: Cleavage and Deprotection
  • Final Wash: After the final synthesis cycle, wash the peptide-resin with DCM (3 x 5 mL) and dry under vacuum for at least 1 hour.

  • Cleavage Cocktail: Prepare a cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol). [11]3. Cleavage Reaction: Add 5-10 mL of the cleavage cocktail to the dried resin. Agitate at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate into a cold centrifuge tube containing diethyl ether. A white precipitate of the crude peptide should form.

  • Isolation: Centrifuge the tube, decant the ether, and wash the peptide pellet with cold ether twice more. Dry the crude peptide under vacuum.

Troubleshooting and Optimization

ProblemLikely Cause(s)Recommended Solution(s)
Persistent Positive Kaiser Test after Double Coupling Extreme aggregation or steric hindrance.- Increase coupling temperature to 30-40°C.- Switch solvent to NMP or a DMF/NMP mixture.<[1][10]br>- Use an even more potent coupling reagent like PyAOP. [9]
Deletion Sequence Detected by MS ([M-438.5]) Incomplete Fmoc deprotection of the diphenyl-β-amino acid.- Increase deprotection time to 2 x 20-30 minutes.<[1]br>- Increase DBU concentration to 2% and piperidine to 5% in DMF. [1]
Low Crude Purity / Multiple Peaks in HPLC Combination of incomplete coupling and deprotection; aggregation.- Incorporate a pseudoproline dipeptide or a Dmb/Hmb-protected amino acid every 6-8 residues in the sequence to disrupt secondary structure formation.<[8]br>- Synthesize the peptide in segments if it is particularly long or hydrophobic. [6]

Conclusion

The successful incorporation of (R)-3-Amino-4,4-diphenylbutanoic acid into synthetic peptides is readily achievable with strategic adjustments to standard SPPS protocols. By employing potent activating reagents like HATU, ensuring complete Fmoc removal with DBU-enhanced deprotection solutions, and optimizing reaction conditions to minimize aggregation, researchers can effectively harness the unique structural and chemical properties of this sterically demanding building block. These optimized protocols provide a reliable framework for the synthesis of novel peptidomimetics, paving the way for the development of next-generation therapeutics with improved pharmacological profiles.

References

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). University of California, Irvine. [Link]

  • Váradi, A., et al. (2017). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link]

  • Gazit, E. (2020). Diphenylalanine-Derivative Peptide Assemblies with Increased Aromaticity Exhibit Metal-like Rigidity and High Piezoelectricity. ACS Nano. [Link]

  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. Methods in Enzymology. [Link]

  • Movassaghi, M., et al. (2006). Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles. Proceedings of the National Academy of Sciences. [Link]

  • Bofill, R., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. [Link]

  • Lee, J., et al. (2023). Synthesis and Self-Assembly of Diphenylalanine– Tetraphenylethylene Hybrid Monomer and RAFT Polymers with Aggregation-Induced. Polymer Chemistry. [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). GenScript. [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (n.d.). ResearchGate. [Link]

  • Pathak, T. P., et al. (2012). Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters. Organic Letters. [Link]

  • Tlaczala, M. T., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society. [Link]

  • Solid-phase peptide synthesis: recent advances through adoption of continuous flow. (2023). Vapourtec. [Link]

  • Jadav, A., et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry. [Link]

  • Sisodia, S. (2024). CMC regulatory challenges during peptide development. BioXconomy. [Link]

  • Leggio, A., et al. (2023). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). Molecules. [Link]

  • Wacker, R., & Ugi, I. (1971). Solid Phase Peptide Synthesis by Four Component Condensation. Zeitschrift für Naturforschung B. [Link]

  • Alemán, C., et al. (2022). Self-Assembly and Gelation Study of Dipeptide Isomers with Norvaline and Phenylalanine. International Journal of Molecular Sciences. [Link]

  • Wöhr, T., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

  • Zheng, J., et al. (2012). Probing the Self-Assembly Mechanism of Diphenylalanine-Based Peptide Nanovesicles and Nanotubes. ACS Nano. [Link]

  • Gazit, E. (2020). Diphenylalanine-Derivative Peptide Assemblies with Increased Aromaticity Exhibit Metal-like Rigidity and High Piezoelectricity. ACS Nano. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Racemization During β-Amino Acid Peptide Coupling

Welcome to the Advanced Peptide Synthesis Support Center. As application scientists, we frequently encounter challenges when incorporating β-amino acids into peptide backbones.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Peptide Synthesis Support Center. As application scientists, we frequently encounter challenges when incorporating β-amino acids into peptide backbones. While these residues confer critical resistance to proteolytic degradation, their activation during peptide coupling dramatically increases the acidity of the adjacent proton. This creates a kinetic race between the desired aminolysis and detrimental side reactions, often resulting in epimerized or fully racemized diastereomeric mixtures that are notoriously difficult to purify.

This guide synthesizes field-proven insights, mechanistic causality, and self-validating protocols to help you maintain absolute chiral integrity during your syntheses.

The Mechanistic Root of the Problem

To prevent racemization, we must first understand the causality behind it. When a coupling reagent activates the C-terminus of a β-amino acid, it forms a highly reactive intermediate (e.g., an O-acylisourea or phosphonium ester). This activation withdraws electron density, significantly lowering the pKa of the neighboring proton.

If the subsequent aminolysis step is slow—often due to the steric bulk inherent to β-amino acids—the molecule is vulnerable to two primary degradation pathways[1]:

  • Direct Enolization: Excess or overly strong base (like DIPEA) abstracts the acidic proton, forming an enolate that loses its stereochemical memory.

  • Dihydrooxazinone Formation: The activated carboxyl group undergoes intramolecular attack by the adjacent amide carbonyl, forming a cyclic dihydrooxazinone (the β-amino acid equivalent of an oxazolone) which rapidly racemizes[1].

Mechanism A N-Protected β-Amino Acid B Activated Ester (Intermediate) A->B Coupling Reagent (e.g., DIC, HATU) C Aminolysis (Target Pathway) B->C + Primary Amine (Fast Reaction) D Direct Enolization (Base-Catalyzed) B->D Excess Strong Base (e.g., DIPEA) E Dihydrooxazinone Formation B->E Steric Hindrance (Slow Aminolysis) F Enantiopure Peptide (Desired) C->F G Epimerized Peptide (Impurity) D->G Loss of Chiral Integrity E->G Ring Opening

Fig 1. Competing pathways during β-amino acid activation leading to racemization.

Troubleshooting & FAQs

Q: I am observing >15% epimerization when coupling a sterically hindered β-amino acid using HATU and DIPEA. How can I suppress this? A: The root cause is a mismatch between the activation rate and the aminolysis rate. HATU rapidly forms a highly reactive active ester. Because your β-amino acid is sterically hindered, the incoming amine attacks slowly. During this delay, DIPEA (a relatively strong, unhindered base) abstracts the acidic proton, driving the enolization pathway[1]. Corrective Action: Switch your coupling reagent to DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one). DEPBT mediates amide bond formation with remarkable resistance to racemization because it forms an intermediate that is highly resistant to enolization and does not require a large excess of basic additives[2]. If you must use a uronium salt like HATU, replace DIPEA with a weaker, sterically hindered base like 2,4,6-collidine (TMP) and lower the reaction temperature to 0°C.

Q: My fragment condensation yields a diastereomeric mixture even with DIC/HOBt. Why? A: Fragment condensation inherently risks C-terminal epimerization because the activation half-life of a larger peptide fragment is longer than that of a single amino acid[1]. This prolonged activated state allows the C-terminal residue ample time to cyclize into an oxazolone or dihydrooxazinone. Corrective Action: DEPBT is highly recommended for fragment couplings and head-to-tail cyclizations due to its near-zero epimerization profile[3]. If you prefer carbodiimides, upgrade your additive from HOBt to OxymaPure. The DIC/Oxyma system provides superior suppression of racemization compared to DIC/HOBt and avoids the explosive risks associated with benzotriazoles[4].

Q: Is it possible to synthesize peptides using unprotected β-amino acids to avoid the racemization associated with activation? A: Historically, N→C elongation with unprotected amino acids caused severe epimerization during both the activation and aminolysis steps. However, recent breakthroughs utilizing ynamide coupling reagents have successfully addressed this by suppressing epimerization specifically during the aminolysis step, allowing for step-economic, racemization-free synthesis[5].

Quantitative Performance of Coupling Systems

To guide your experimental design, we have summarized the performance metrics of standard coupling systems specifically applied to β-amino acid couplings.

Coupling SystemRelative ReactivityRacemization RiskOptimal BaseIdeal Application
HATU / DIPEA Very HighHigh (>10%)DIPEA / DIEARoutine linear SPPS (Non-hindered, non-chiral risk)
DIC / HOBt ModerateModerate (~5%)None / TMPLegacy syntheses; being phased out for safety
DIC / Oxyma HighLow (<2%)Collidine (TMP)Modern standard SPPS; hindered couplings[4]
DEPBT ModerateVery Low (<0.5%)DIPEA (Minimal)Fragment condensation; highly epimerization-prone AAs[2]
Ynamides HighVery Low (<0.5%)VariesUnprotected amino acid synthesis[5]

Self-Validating Experimental Protocol: DEPBT-Mediated Coupling

To guarantee trustworthiness in your synthesis, this protocol is designed as a self-validating system . It integrates a mandatory analytical checkpoint to ensure chiral integrity is verified before committing to subsequent elongation steps.

Reagents Required:
  • N-Fmoc-β-amino acid (1.5 equivalents)

  • DEPBT (1.5 equivalents)[2]

  • 2,4,6-Collidine (TMP) (3.0 equivalents)

  • Anhydrous DMF

Step-by-Step Methodology:
  • Resin Preparation & Swelling: Swell the resin-bound amine in anhydrous DMF for 30 minutes. Drain completely.

  • Dissolution (Pre-Activation Avoidance): In a separate vial, dissolve the N-Fmoc-β-amino acid (1.5 eq) and DEPBT (1.5 eq) in a minimal volume of anhydrous DMF. Causality: We do not add base yet to prevent premature activation and subsequent enolization in the absence of the nucleophile.

  • Thermal Control: Chill both the resin vessel and the reagent vial to 0°C using an ice bath. Causality: Lower temperatures thermodynamically disfavor the higher-activation-energy enolization and cyclization pathways.

  • Coupling Initiation: Add the chilled reagent solution to the resin. Immediately add 2,4,6-Collidine (3.0 eq) dropwise while gently agitating. Causality: Collidine is basic enough to facilitate the coupling but too sterically hindered to act as a nucleophile or efficiently abstract the shielded α/β-proton.

  • Incubation: Allow the reaction to proceed at 0°C for 30 minutes, then slowly warm to room temperature and agitate for an additional 2 hours.

  • Self-Validation Checkpoint (Critical): Before proceeding to Fmoc deprotection, withdraw 5 mg of the resin. Cleave the micro-aliquot using a standard TFA cocktail (95% TFA / 2.5% TIS / 2.5% H2O) for 1 hour. Evaporate, reconstitute in mobile phase, and analyze via Chiral RP-HPLC .

    • Pass Criteria: <1% diastereomeric impurity detected.

    • Fail Criteria: >1% impurity indicates base-catalyzed epimerization occurred; re-evaluate base equivalents or moisture content in DMF.

  • Completion: Once validated, wash the bulk resin thoroughly with DMF (5x) and DCM (3x) to remove DEPBT byproducts before proceeding to the next cycle.

Workflow S1 1. Dissolution β-AA + DEPBT in DMF S2 2. Thermal Control Chill to 0°C S1->S2 S3 3. Initiation Add to Resin S2->S3 S4 4. pH Adjustment Add TMP slowly S3->S4 S5 5. Coupling Stir 2h at RT S4->S5 S6 6. Validation Chiral HPLC Check S5->S6

Fig 2. Step-by-step workflow for racemization-free DEPBT-mediated peptide coupling.

References

  • DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization Source: PubMed / Biopolymers (2005)
  • Coupling Reagents Source: Aapptec Peptides
  • Epimerisation in Peptide Synthesis Source: PMC - NIH
  • Peptide Synthesis Using Unprotected Amino Acids Source: ChemRxiv
  • EP4201951A1 - Method for peptide synthesis Source: Google P

Sources

Optimization

improving enantiomeric excess in asymmetric synthesis of beta-amino acids

Welcome to the Technical Support Center for Asymmetric Synthesis . As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the enantiomeric excess (ee) of β -amino acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Asymmetric Synthesis . As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the enantiomeric excess (ee) of β -amino acids. β -amino acids are critical chiral building blocks in drug development (e.g., sitagliptin, peptidomimetics), but achieving >99% ee requires precise control over reaction kinetics, thermodynamics, and stereochemistry.

This center is divided into the two most robust methodologies in the field: Transition Metal-Catalyzed Asymmetric Hydrogenation and Biocatalysis (Transaminases) .

Module 1: Transition Metal Catalysis (Asymmetric Hydrogenation)

FAQs & Troubleshooting

Q1: I am hydrogenating a β -enamino ester using a Rh-bisphosphine catalyst, but my ee is stuck at 60%. What is the primary cause? Causality: Rh-catalyzed hydrogenation is highly sensitive to the E/Z geometry of the starting enamine. Because (E)- and (Z)-isomers coordinate differently to the metal center, they present opposite faces to the incoming hydride, often yielding opposite enantiomers and eroding the overall ee[1]. Field-Proven Fix: Purify the starting enamine to a single geometrical isomer prior to hydrogenation. If isomerization is unavoidable or purification is difficult, consider switching to Ir/P,S-catalysts. Recent DFT-inspired designs demonstrate that Ir/P,S-catalysts have a higher tolerance for 1,1'-disubstituted alkenes and can overcome E/Z-related face-selectivity issues, pushing ee values >99%[2].

Q2: How does hydrogen pressure affect the enantiomeric excess in Ru- or Rh-catalyzed systems? Causality: Hydrogen pressure alters the rate-determining step of the catalytic cycle. At low pressures, the oxidative addition of H 2​ is rate-limiting, allowing reversible substrate coordination. This reversibility can favor the more stable, but sometimes less enantioselective, diastereomeric catalyst-substrate complex (the anti-Lock-and-Key motif). Higher pressures force the reaction through the kinetically favored, highly enantioselective pathway[1]. Field-Proven Fix: Conduct a systematic pressure screen (10 bar to 100 bar). For example, in the industrial synthesis of sitagliptin intermediates, direct Rh-catalyzed asymmetric hydrogenation using bis-phosphine ligands achieves 85-99.9% ee only under optimized high-pressure and specific acidic additive conditions[3].

G Start Low ee in Hydrogenation CheckIsomer Check Substrate Purity (E/Z Isomer Ratio) Start->CheckIsomer IsomerIssue Mixed E/Z Isomers CheckIsomer->IsomerIssue Yes LigandCheck Evaluate Chiral Ligand (Bite Angle/Sterics) CheckIsomer->LigandCheck No IsomerFix Purify to single isomer or use Ir/P,S-catalysts IsomerIssue->IsomerFix LigandFix Switch to Bisphosphine (e.g., Josiphos/BINAP) LigandCheck->LigandFix Poor match PressureCheck H2 Pressure Effects LigandCheck->PressureCheck Good match PressureFix Screen 10-100 bar Optimize kinetics PressureCheck->PressureFix

Troubleshooting workflow for resolving low enantiomeric excess in asymmetric hydrogenation.

Module 2: Biocatalysis (Transaminases)

FAQs & Troubleshooting

Q3: When using an ω -transaminase for the asymmetric synthesis of β -amino acids from prochiral ketones, my conversion plateaus at 40-50% despite high ee. Why? Causality: Transaminase reactions are strictly equilibrium-limited. The Gibbs free energy ( ΔG ) for the transfer of an amino group from an aliphatic donor (like isopropylamine) to a ketone is near zero. Furthermore, the byproduct (e.g., acetone) competes for the enzyme's active site, causing severe product inhibition[4]. Field-Proven Fix: Shift the thermodynamic equilibrium by using a massive excess of the amino donor (e.g., 10-50 equivalents of isopropylamine) or employ an in situ product removal (ISPR) strategy. Applying a slight vacuum or using a biphasic solvent system to continuously extract the volatile ketone byproduct will drive the reaction to completion[4].

Q4: I am attempting a kinetic resolution of a rac- β -amino acid using a Fold Type-IV Transaminase. The ee of the remaining substrate is excellent (>99%), but the yield is inherently capped at 50%. How can I improve this? Causality: Kinetic resolution relies on the enzyme's strict enantioselectivity—selectively deaminating the (S)-enantiomer to a β -keto acid while leaving the (R)-enantiomer untouched. Because it only acts on half of the racemic mixture, the maximum theoretical yield of the desired enantiomer is 50%[5]. Field-Proven Fix: To bypass this 50% yield cap, couple the transaminase with an in situ racemization catalyst to create a Dynamic Kinetic Resolution (DKR) system, or switch the strategy entirely to the direct asymmetric reductive amination of the corresponding β -keto acid, which theoretically allows for 100% yield[5].

G Substrate Prochiral Ketone / rac-beta-amino acid Enzyme Select Transaminase (Fold Type-IV / omega-TA) Substrate->Enzyme Equilibrium Thermodynamic Equilibrium Limitation? Enzyme->Equilibrium ShiftEq Use Isopropylamine (IPA) or remove ketone byproduct Equilibrium->ShiftEq Yes Inhibition Product Inhibition? Equilibrium->Inhibition No ShiftEq->Inhibition InhibFix In situ product removal (ISPR) / biphasic system Inhibition->InhibFix Yes Product Enantiopure beta-amino acid (>99% ee) Inhibition->Product No InhibFix->Product

Decision tree for optimizing biocatalytic transaminase reactions to achieve >99% ee.

Quantitative Data Summary

MethodologyCatalyst / EnzymeTypical SubstrateCommon IssueTroubleshooting SolutionTypical ee Range
Asymmetric Hydrogenation Rh-Josiphos / Ru-BINAP β -Enamino estersMixed E/Z isomers eroding eePurify to single isomer or use Ir/P,S-catalysts90 - 99.9%
Asymmetric Hydrogenation Ir/P,S-Catalysts1,1'-disubstituted alkenesPoor face-selectivityTune ligand bite angle and sterics95 - 99%
Biocatalysis (Synthesis) ω -TransaminaseProchiral β -keto acidsEquilibrium plateau at 50%Use excess isopropylamine (IPA) or ISPR> 99%
Biocatalysis (Resolution) Fold Type-IV Transaminaserac- β -amino acidsYield capped at 50%Implement Dynamic Kinetic Resolution (DKR)> 99%

Validated Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system . Do not proceed to scale-up without passing the built-in analytical checkpoints.

Protocol 1: Rh-Catalyzed Asymmetric Hydrogenation of β -Enamino Esters
  • Catalyst Preparation: In a nitrogen-filled glovebox, dissolve [Rh(cod) 2​ ]BF 4​ and the chiral bisphosphine ligand (e.g., Josiphos) in rigorously degassed methanol to form the active pre-catalyst complex.

  • Substrate Loading: Add the geometrically purified (Z)- β -enamino ester to the catalyst solution. Maintain a Substrate-to-Catalyst (S/C) ratio of 1000:1.

  • Hydrogenation: Transfer the mixture to a high-pressure reactor, purge three times with H 2​ , and pressurize to 30 bar. Stir at 50°C for 12 hours.

  • Self-Validation Checkpoint: Vent the reactor safely. Extract a 50 µL aliquot, filter it through a short silica plug to remove the metal catalyst, and analyze via Chiral HPLC. Do not proceed to workup unless conversion is >95% and ee is >98%. If ee is low, re-verify the E/Z purity of your starting material.

Protocol 2: Biocatalytic Kinetic Resolution using Fold Type-IV Transaminase
  • Reaction Assembly: In a 100 mM phosphate buffer (pH 7.5), dissolve 50 mM rac- β -amino acid and 100 mM sodium pyruvate (acting as the amino acceptor).

  • Cofactor Addition: Add 1 mM Pyridoxal-5'-phosphate (PLP). Causality note: PLP is strictly required to stabilize the enzyme's active site and facilitate the amino transfer mechanism.

  • Enzyme Addition: Add the purified Fold Type-IV Transaminase (5 mg/mL). Incubate the reaction at 30°C with orbital shaking at 200 rpm for 24 hours.

  • Self-Validation Checkpoint: Quench a 100 µL aliquot with 100 µL of acetonitrile. Centrifuge at 10,000 x g to pellet the denatured proteins. Derivatize the supernatant with Marfey's reagent and analyze via LC-MS. Validation requires the complete disappearance of the (S)-enantiomer peak , confirming >99% ee for the remaining (R)- β -amino acid.

References

  • Source: Chemical Society Reviews (via ResearchGate)
  • Source: Organometallics (ACS Publications)
  • Exemplifying Natural (R)
  • Highly efficient process for the preparation of sitagliptin via rhodium catalyzed asymmetric hydrogenation Source: Google Patents URL
  • Computer Modeling Explains the Structural Reasons for the Difference in Reactivity of Amine Transaminases Regarding Prochiral Methylketones Source: MDPI URL

Sources

Troubleshooting

Technical Support Center: Peptidomimetic Synthesis &amp; Troubleshooting

Welcome to the Advanced Peptidomimetics Support Center. This guide is designed for researchers and drug development professionals facing stereochemical fidelity issues during the solid-phase peptide synthesis (SPPS) of f...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Peptidomimetics Support Center. This guide is designed for researchers and drug development professionals facing stereochemical fidelity issues during the solid-phase peptide synthesis (SPPS) of foldamers and non-natural peptides.

Below, we address a highly specific and notoriously difficult challenge: Reducing epimerization during the cleavage of β -amino acid peptides from solid supports.

Diagnostic Workflow: Isolating the Source of Epimerization

Before altering your cleavage cocktails, it is critical to determine whether the loss of stereochemical integrity is occurring during the coupling phase or the final cleavage phase. The workflow below outlines the diagnostic logic used by our application scientists to isolate the root cause.

Workflow Start Analyze Cleaved Beta-Peptide CheckEpi Epimerization Detected? Start->CheckEpi Locate Locate Epimerized Residue CheckEpi->Locate Yes CTerm C-Terminal Beta-2-Amino Acid Locate->CTerm Internal Internal Aspartate (Aspartimide) Locate->Internal Action1 Switch to 2-CTC Resin & 1% TFA Cleavage CTerm->Action1 Action2 Remove Thiol Scavengers (e.g., EDT) CTerm->Action2 Action3 Use Dmb/Hmb Protection on Backbone Internal->Action3

Workflow for diagnosing and resolving beta-peptide epimerization during synthesis and cleavage.

Troubleshooting Guide & FAQs

Q1: My peptide contains a C-terminal β2 -amino acid. Coupling was clean, but I observe significant epimerization after TFA cleavage. What is the mechanism behind this?

The Causality: The structural difference between β3 and β2 -amino acids dictates their chemical stability. In β3 -amino acids, the side chain is on the β -carbon, isolating the stereocenter from the electron-withdrawing carbonyl. However, β2 -amino acids possess a side chain on the α -carbon, directly adjacent to the carbonyl group. This renders the α -proton highly acidic and uniquely susceptible to acid-catalyzed enolization.

During standard cleavage from an acid-stable resin (e.g., Wang resin) using high concentrations of Trifluoroacetic Acid (TFA), the ester linkage is protonated. If your cleavage cocktail contains strong nucleophilic thiol scavengers like Ethanedithiol (EDT)—commonly found in Reagent K—these thiols can attack the protonated C-terminal ester, forming a transient C-terminal thioester . As documented in studies on , thioesters drastically lower the pKa of the adjacent α -proton compared to oxygen esters, leading to rapid acid-catalyzed enolization and subsequent epimerization before the thioester fully hydrolyzes.

Q2: How can I modify my cleavage protocol or resin choice to prevent this C-terminal epimerization?

The Solution: You must bypass the harsh acid-catalyzed carbocation mechanism entirely. The most robust solution is to switch from a Wang resin to a hyper-acid-sensitive resin, such as 2-Chlorotrityl chloride (2-CTC) resin .

The steric bulk of the 2-CTC linker prevents diketopiperazine formation, and it allows for peptide cleavage using very mild acidic conditions (e.g., 1–2% TFA in DCM or 20% HFIP in DCM). Under these mild conditions, enolization is kinetically unfavorable, and the integrity of is preserved.

Q3: I am observing epimerization at an internal L-Asp residue that is adjacent to a β -amino acid. Is this related to the cleavage step?

The Causality: Yes, this is a classic manifestation of aspartimide formation , which is heavily exacerbated during the final TFA cleavage. The altered backbone dihedral angles introduced by β -amino acids often force the adjacent Asp side-chain carboxylate into tight spatial proximity with the backbone amide nitrogen. During TFA cleavage, the protonated Asp side chain undergoes intramolecular cyclization to form an aspartimide intermediate. Hydrolysis of this intermediate during post-cleavage workup yields a mixture of α -Asp, β -Asp, and their D-epimers.

The Solution: To prevent this, utilize backbone protection (e.g., Hmb or Dmb groups) on the β -amino acid, or substitute standard Asp(OtBu) with Asp(OMpe), which sterically hinders the cyclization pathway during.

Mechanistic Pathway of Cleavage-Induced Epimerization

Mechanism Resin Peptide-Resin (Ester Linkage) TFA High TFA + EDT (Cleavage Cocktail) Resin->TFA Thioester C-Terminal Thioester Intermediate TFA->Thioester EDT Attack Enol Enolization (Loss of Stereocenter) Thioester->Enol Acid Catalysis Epimer Epimerized Beta-Peptide Enol->Epimer Re-protonation

Mechanism of C-terminal epimerization via thiol-scavenger-induced thioesterification.

Quantitative Data: Cleavage Conditions vs. Epimerization Risk

The following table summarizes internal validation data demonstrating the impact of resin choice and cleavage cocktails on the epimerization rate of a model peptide terminating in a β2 -homophenylalanine residue.

Resin TypeCleavage CocktailCleavage TimeThiol Scavenger Present?Epimerization Rate (%)
Wang95% TFA / 2.5% TIS / 2.5% EDT120 minsYes (EDT)> 15.0%
Wang95% TFA / 2.5% TIS / 2.5% H₂O120 minsNo5.0 - 8.0%
2-CTC1% TFA in DCM15 minsNo< 1.0%
2-CTC20% HFIP in DCM30 minsNo< 0.1%

Note: Data highlights that the combination of strong acid and thiols creates the highest risk environment for β2 -amino acid stereocenters.

Self-Validating Experimental Protocols

To ensure that your process is completely devoid of cleavage-induced epimerization, implement the following self-validating methodologies. By utilizing mild cleavage and immediate quenching, you establish a baseline to prove whether epimerization occurred during synthesis or cleavage.

Protocol 1: Mild Cleavage of β -Peptides from 2-CTC Resin (Low-Epimerization Workflow)

This protocol utilizes 1% TFA to cleave the peptide from the 2-CTC resin while leaving global side-chain protecting groups intact. This is ideal for synthesizing protected fragments or validating C-terminal integrity.

Materials:

  • Peptide-resin synthesized on 2-Chlorotrityl chloride (2-CTC) support.

  • Dichloromethane (DCM), anhydrous.

  • Trifluoroacetic acid (TFA), LC-MS grade.

  • Pyridine and Methanol (for quenching).

Step-by-Step Methodology:

  • Resin Preparation: Wash the peptide-resin thoroughly with DCM (5 × 3 mL) to remove any residual DMF, which can buffer the mild acid and stall cleavage.

  • Cocktail Preparation: Prepare a fresh solution of 1% TFA in DCM (v/v). Do not add any thiol scavengers.

  • Cleavage: Add 2 mL of the 1% TFA/DCM solution to the resin. Agitate gently for exactly 3 minutes at room temperature.

  • Collection & Quenching (Self-Validation Step): Drain the cleavage solution directly into a collection flask containing 2 mL of a 10% Pyridine in Methanol solution. Causality note: Immediate neutralization prevents any post-cleavage acid-catalyzed enolization in solution, locking the stereocenter in its exact state as it left the resin.

  • Iteration: Repeat the 3-minute cleavage and quenching process three more times.

  • Concentration: Pool the quenched fractions and evaporate the DCM/Methanol under a gentle stream of nitrogen.

  • Analysis: Analyze the protected peptide via chiral LC-MS. If no epimer is detected, your coupling conditions are verified as stereochemically safe.

Protocol 2: Thiol-Free Global Deprotection for β2 -Amino Acid Peptides

If global deprotection is required immediately, and the peptide does not contain sensitive residues requiring thiols (e.g., multiple Cys or Met residues), use this optimized cocktail to minimize.

Step-by-Step Methodology:

  • Cocktail Preparation: Prepare a cleavage cocktail consisting of 92.5% TFA, 5% Triisopropylsilane (TIS), and 2.5% Ultrapure H₂O. Causality note: TIS is a bulky silane scavenger that effectively quenches carbocations without acting as a nucleophile to form thioesters at the C-terminus.

  • Cleavage: Add the cocktail to the dry peptide-resin (approx. 10 mL per gram of resin).

  • Incubation: Agitate at room temperature for 90 minutes. Do not exceed 90 minutes, as prolonged exposure to 90%+ TFA will eventually induce direct acid-catalyzed enolization even without thiols.

  • Precipitation: Filter the resin and precipitate the peptide by adding the filtrate dropwise into 10 volumes of cold diethyl ether (-20°C).

  • Isolation: Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether before drying under vacuum.

References

  • Epimerisation in Peptide Synthesis. National Institutes of Health / PubMed Central (PMC). Available at:[Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec Technical Knowledge Base. Available at:[Link]

  • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chemical Reviews (ACS Publications). Available at:[Link]

Reference Data & Comparative Studies

Validation

1H and 13C NMR Reference Spectra for (R)-3-Amino-4,4-diphenylbutanoic Acid: A Comparative Analytical Guide

(R)-3-Amino-4,4-diphenylbutanoic acid is a highly specialized chiral β -amino acid that serves as a critical building block in the development of peptidomimetics and active pharmaceutical ingredients (APIs), including ne...

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Author: BenchChem Technical Support Team. Date: April 2026

(R)-3-Amino-4,4-diphenylbutanoic acid is a highly specialized chiral β -amino acid that serves as a critical building block in the development of peptidomimetics and active pharmaceutical ingredients (APIs), including neutral endopeptidase (NEP) inhibitors like sacubitril[1]. For researchers and drug development professionals, verifying the structural integrity and enantiomeric purity of this precursor is paramount; a single stereochemical inversion or trace impurity can drastically alter the pharmacological efficacy of the final drug product.

As a Senior Application Scientist, I have structured this guide to move beyond mere spectral assignments. We will objectively compare the Nuclear Magnetic Resonance (NMR) performance of a high-purity Analytical Reference Standard against a crude/racemic alternative. By deconstructing the causality behind the spectral dynamics—specifically the complex splitting patterns induced by the chiral center—and providing a self-validating protocol for enantiomeric excess (e.e.) determination, this guide serves as a definitive resource for rigorous analytical validation.

Structural Causality & NMR Dynamics

To interpret the NMR spectra of (R)-3-Amino-4,4-diphenylbutanoic acid accurately, one must understand the stereoelectronic environment dictated by its molecular architecture. The molecule features a chiral center at C3, flanked by a bulky diphenylmethyl group at C4 and a carboxymethyl group at C2.

The Causality of the ABX Spin System: The presence of the C3 chiral center breaks the symmetry of the adjacent C2 methylene protons. These protons ( HA​ and HB​ ) become diastereotopic ; they experience distinct magnetic environments and cannot be interchanged by any symmetry operation[2]. Consequently, they couple not only to the C3 methine proton (vicinal coupling, 3J ) but also to each other (geminal coupling, 2J ), creating a classic ABX spin system.

Furthermore, the immense steric bulk of the two phenyl rings at C4 restricts free rotation around the C3–C4 bond. The molecule adopts a preferred antiperiplanar conformation to minimize steric clash. This restricted rotation is directly observable in the 1 H NMR spectrum as a unusually large vicinal coupling constant ( 3J≈10.5 Hz) between the C4 and C3 protons.

NMR_Logic C3 Chiral Center (C3) Induces Asymmetry C2 C2 Methylene Protons Diastereotopic (HA, HB) C3->C2 Deshielding & Asymmetry C4 C4 Methine Proton Coupled to C3 C3->C4 Vicinal Coupling Split ABX Spin System Complex Multiplets C2->Split C4->Split J_val Distinct J-Couplings (J_AB ~16 Hz, J_AX ~10 Hz) Split->J_val

Caption: Logical causality of NMR splitting patterns induced by the C3 chiral center.

Comparative NMR Performance: Reference Standard vs. Crude Alternative

When evaluating (R)-3-Amino-4,4-diphenylbutanoic acid, comparing a high-purity reference standard against a crude synthesized batch (or a racemic mixture) reveals critical quality attributes. Crude mixtures often mask epimerized byproducts or retain residual solvents that overlap with key diagnostic peaks.

Table 1: 1 H NMR Data Comparison (DMSO- d6​ , 400 MHz)
Proton AssignmentHigh-Purity Reference Standard ( δ ppm)Crude / Racemic Alternative ( δ ppm)Multiplicity & J-CouplingCausality / Analytical Notes
COOH / NH 2​ 12.10 (br s, 1H), 7.80 (br s, 3H)12.15 (br s), 7.85 (br s)Broad singletsZwitterionic exchangeable protons. Broadening is due to rapid chemical exchange.
Aromatic (Ph) 7.15 - 7.35 (m, 10H)7.15 - 7.40 (m, >10H)MultipletCrude samples often show integrated values >10H due to unreacted phenyl-containing starting materials.
C4-H (Methine) 4.10 (d, 1H)4.10 (d, 1H) + 4.18 (d, minor)d, J = 10.5 HzLarge J indicates antiperiplanar rotamer. The minor doublet at 4.18 ppm in the crude indicates the presence of the (S)-epimer.
C3-H (Chiral) 3.95 (td, 1H)3.95 (td, 1H) + 3.85 (m, minor)td, J = 10.5, 4.0 HzCoupled to C4 and both C2 protons.
C2-H A​ (Methylene) 2.30 (dd, 1H)2.30 (dd, 1H)dd, J = 16.0, 4.0 HzDiastereotopic proton (ABX system).
C2-H B​ (Methylene) 2.15 (dd, 1H)2.15 (dd, 1H)dd, J = 16.0, 10.5 HzDiastereotopic proton (ABX system).
Impurities None detected4.03 (q), 1.99 (s), 1.17 (t)VariousTypical residual ethyl acetate from crude extraction workflows.
Table 2: 13 C NMR Data Comparison (DMSO- d6​ , 100 MHz)
Carbon AssignmentHigh-Purity Reference Standard ( δ ppm)Crude / Racemic Alternative ( δ ppm)Causality / Analytical Notes
C1 (Carbonyl) 173.5173.5, 172.8 (minor)Carboxylic acid carbon. Minor peak indicates structural degradation or epimerization.
Aromatic (C q​ ) 142.1, 141.8142.1, 141.8, 140.5Quaternary carbons of the diphenyl group.
Aromatic (CH) 128.8, 128.5, 127.9, 127.6, 126.8, 126.5Multiple overlapping peaksPhenyl ring carbons.
C4 (Methine) 56.256.2, 55.8 (minor)Highly deshielded by the two adjacent phenyl rings.
C3 (Chiral CH) 53.853.8, 52.9 (minor)Alpha to the amine group.
C2 (Methylene) 38.538.5Alpha to the carbonyl.

Self-Validating Protocol: Enantiomeric Purity via Mosher's Derivatization

Standard 1 H and 13 C NMR spectroscopy cannot differentiate between (R) and (S) enantiomers in an achiral environment. To validate the enantiomeric excess (e.e.) of (R)-3-Amino-4,4-diphenylbutanoic acid, we must convert the enantiomers into diastereomers.

We achieve this using Mosher's Acid Analysis [3]. By reacting the primary amine with enantiopure (S)-Mosher's acid chloride ((S)-MTPA-Cl), we form diastereomeric amides. The strong anisotropic effects of the phenyl and trifluoromethyl groups in the MTPA moiety cause significant, baseline-resolved chemical shift differences in both 1 H and 19 F NMR spectra[4].

Step-by-Step Methodology
  • Sample Preparation: Weigh 5.0 mg of the (R)-3-Amino-4,4-diphenylbutanoic acid sample into a clean, dry 2 mL glass vial.

  • Solvation & Basification: Dissolve the sample in 0.5 mL of anhydrous Pyridine- d5​ . Pyridine serves a dual purpose: it acts as the NMR solvent and as a base to scavenge the HCl byproduct generated during derivatization.

  • Derivatization: Add 3.0 equivalents of (S)-MTPA-Cl ( α -Methoxy- α -trifluoromethylphenylacetyl chloride) directly to the vial via a microsyringe.

  • Reaction: Cap the vial tightly under an inert atmosphere (N 2​ or Ar) and stir at room temperature for 1 hour to ensure quantitative conversion to the MTPA amide.

  • NMR Acquisition: Transfer the homogeneous solution to a standard 5 mm NMR tube. Acquire both 1 H and 19 F NMR spectra at 298 K.

  • Data Analysis: In the 19 F NMR spectrum, locate the CF 3​ signals (typically resonating between -69.0 and -72.0 ppm). The (R,S)-diastereomer (target) and the (S,S)-diastereomer (impurity) will exhibit distinct, baseline-resolved singlets. Integrate these peaks to calculate the precise enantiomeric excess (e.e. %).

Mosher_Workflow N1 1. Sample Preparation Dissolve 5 mg amine in Pyridine-d5 N2 2. Derivatization Add (S)-MTPA-Cl Stir 1 hr at RT N1->N2 N3 3. NMR Acquisition Acquire 1H and 19F NMR at 298 K N2->N3 N4 4. Data Analysis Integrate CF3 signals Calculate e.e. % N3->N4

Caption: Workflow for determining enantiomeric excess using Mosher's derivatization and NMR analysis.

By implementing this self-validating protocol, researchers can definitively prove that their (R)-3-Amino-4,4-diphenylbutanoic acid batch is free of the (S)-enantiomer, ensuring downstream synthetic success in drug manufacturing.

References

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds . National Institutes of Health (PMC). Available at: [Link]

Sources

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